molecular formula C24H23N3O3S B2799780 N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941925-15-1

N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2799780
CAS RN: 941925-15-1
M. Wt: 433.53
InChI Key: WQNASXCVHLHIFM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as DAPIA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DAPIA has been studied extensively for its potential therapeutic applications, particularly in cancer treatment.

Scientific Research Applications

Anti-Cancer Activity

The compound’s anti-tumor potential has been investigated extensively. Researchers have designed and synthesized novel derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole scaffold. These derivatives exhibit moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups enhances the antiproliferative effects, making it a promising candidate for cancer therapy .

Antimicrobial Properties

While not extensively studied, the compound’s structural features suggest potential antimicrobial activity. Similar indole derivatives have demonstrated effectiveness against various strains of microorganisms. Further investigations are warranted to explore its antibacterial and antifungal properties .

Antitubercular Activity

Indole derivatives have been evaluated for their antitubercular potential. Although specific data on this compound are scarce, its structural resemblance to other active molecules warrants investigation against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). In vitro studies could shed light on its efficacy as an antitubercular agent .

Molecular Docking Studies

Researchers have performed molecular docking studies to understand the binding interactions between this compound and c-Met, a receptor associated with cancer progression. Insights from these studies can guide drug design and optimization .

properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-26(2)19-14-12-18(13-15-19)25-24(28)17-27-16-23(21-10-6-7-11-22(21)27)31(29,30)20-8-4-3-5-9-20/h3-16H,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNASXCVHLHIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

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